[3-acetyloxy-4-[(E)-[2-(3-chlorophenoxy)propanoylhydrazinylidene]methyl]phenyl] acetate
Overview
Description
[3-acetyloxy-4-[(E)-[2-(3-chlorophenoxy)propanoylhydrazinylidene]methyl]phenyl] acetate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features multiple functional groups, including acetyloxy, chlorophenoxy, and hydrazinylidene, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-acetyloxy-4-[(E)-[2-(3-chlorophenoxy)propanoylhydrazinylidene]methyl]phenyl] acetate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3-chlorophenol with propanoyl chloride to form 3-chlorophenoxypropanoyl chloride. This intermediate is then reacted with hydrazine to produce 3-chlorophenoxypropanoylhydrazine. The final step involves the condensation of this intermediate with 3-acetyloxy-4-formylphenyl acetate under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
[3-acetyloxy-4-[(E)-[2-(3-chlorophenoxy)propanoylhydrazinylidene]methyl]phenyl] acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenoxy group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Amines, thiols
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, amines
Substitution: Amino derivatives, thiol derivatives
Scientific Research Applications
[3-acetyloxy-4-[(E)-[2-(3-chlorophenoxy)propanoylhydrazinylidene]methyl]phenyl] acetate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [3-acetyloxy-4-[(E)-[2-(3-chlorophenoxy)propanoylhydrazinylidene]methyl]phenyl] acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups enable it to form hydrogen bonds, electrostatic interactions, and covalent bonds with these targets, thereby modulating their activity. The pathways involved may include inhibition of enzyme activity or disruption of cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
[3-acetyloxy-4-[(E)-[2-(4-chlorophenoxy)propanoylhydrazinylidene]methyl]phenyl] acetate: Similar structure but with a different position of the chlorine atom.
[3-acetyloxy-4-[(E)-[2-(3-bromophenoxy)propanoylhydrazinylidene]methyl]phenyl] acetate: Similar structure but with a bromine atom instead of chlorine.
[3-acetyloxy-4-[(E)-[2-(3-methylphenoxy)propanoylhydrazinylidene]methyl]phenyl] acetate: Similar structure but with a methyl group instead of chlorine.
Uniqueness
The uniqueness of [3-acetyloxy-4-[(E)-[2-(3-chlorophenoxy)propanoylhydrazinylidene]methyl]phenyl] acetate lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the chlorophenoxy group, in particular, enhances its potential as a versatile intermediate in organic synthesis and as a candidate for drug development.
Properties
IUPAC Name |
[3-acetyloxy-4-[(E)-[2-(3-chlorophenoxy)propanoylhydrazinylidene]methyl]phenyl] acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O6/c1-12(27-17-6-4-5-16(21)9-17)20(26)23-22-11-15-7-8-18(28-13(2)24)10-19(15)29-14(3)25/h4-12H,1-3H3,(H,23,26)/b22-11+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYNROEDFAMBWGL-SSDVNMTOSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NN=CC1=C(C=C(C=C1)OC(=O)C)OC(=O)C)OC2=CC(=CC=C2)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)N/N=C/C1=C(C=C(C=C1)OC(=O)C)OC(=O)C)OC2=CC(=CC=C2)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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